molecular formula C10H14N2O B8763578 N-Isopropyl-2-methyl-nicotinamide CAS No. 923563-74-0

N-Isopropyl-2-methyl-nicotinamide

Cat. No.: B8763578
CAS No.: 923563-74-0
M. Wt: 178.23 g/mol
InChI Key: FTXPNUVXIFZYAE-UHFFFAOYSA-N
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Description

N-Isopropyl-2-methyl-nicotinamide is a nicotinamide derivative characterized by an isopropyl group and a methyl substituent at the 2-position of the pyridine ring.

Properties

CAS No.

923563-74-0

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

2-methyl-N-propan-2-ylpyridine-3-carboxamide

InChI

InChI=1S/C10H14N2O/c1-7(2)12-10(13)9-5-4-6-11-8(9)3/h4-7H,1-3H3,(H,12,13)

InChI Key

FTXPNUVXIFZYAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C(=O)NC(C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties Reference
N-Isopropyl-2-methyl-nicotinamide Nicotinamide 2-methylpyridine, N-isopropyl Hypothesized thermal-responsive polymers, organic synthesis -
N-[4-Chloro-3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]nicotinamide Nicotinamide Benzoxazole, 4-chlorophenyl, isopropyl Likely bioactive (e.g., enzyme inhibition) due to halogen and heterocycle
N-Isopropylacrylamide Acrylamide Isopropyl, amide Thermoresponsive hydrogels, LCST behavior
N-(cyclopropylmethyl)-2-(methylamino)acetamide Acetamide Cyclopropylmethyl, methylamino Potential pharmaceutical intermediate (safety data available)

Key Observations :

  • Nicotinamide vs. Acrylamide Backbone: The nicotinamide core (pyridine-3-carboxamide) in this compound may confer distinct electronic and hydrogen-bonding properties compared to acrylamide derivatives like N-Isopropylacrylamide. The latter is known for temperature-sensitive polymer behavior due to hydrophilic/hydrophobic balance , whereas nicotinamide derivatives may exhibit enhanced metabolic stability or receptor binding.
  • Substituent Effects : The benzoxazole and chlorine substituents in ’s compound increase steric bulk and electron-withdrawing effects, likely reducing aqueous solubility compared to this compound. This could impact bioavailability or synthetic accessibility .

Physicochemical Properties

Table 2: Hypothesized Properties Based on Analogs

Property This compound N-Isopropylacrylamide N-[4-Chloro-3-(benzoxazolyl)phenyl]nicotinamide
Solubility Moderate in polar solvents High water solubility Low (due to halogen/benzoxazole)
Thermal Stability High (amide backbone) LCST ~32°C Likely high (aromatic stabilization)
Lipophilicity (LogP) ~1.5–2.5 ~0.8 ~3.0–4.0

Discussion :

  • Solubility : The absence of bulky aromatic groups in this compound may improve solubility relative to ’s compound. However, its methyl and isopropyl groups could reduce solubility compared to unsubstituted nicotinamide.
  • Thermal Behavior: Unlike N-Isopropylacrylamide, which exhibits a lower critical solution temperature (LCST) for hydrogel formation , the nicotinamide derivative may lack this property unless polymerized with complementary monomers.

Preparation Methods

HOBt/EDCI Coupling Method

A widely cited method involves the use of coupling agents such as 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). In this approach, 2-methyl nicotinic acid is reacted with isopropylamine in dimethylformamide (DMF) under ambient conditions. The reaction proceeds via activation of the carboxylic acid group by EDCI, followed by nucleophilic attack by isopropylamine to form the amide bond.

Example Procedure

  • Activation : 2-methyl nicotinic acid (2.5 g, 18 mmol) is dissolved in DMF, followed by sequential addition of HOBt (3.7 g, 27 mmol) and EDCI.

  • Amidation : Isopropylamine (18 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours.

  • Workup : The reaction is quenched with aqueous sodium hydroxide, extracted with ethyl acetate, and purified via column chromatography.

This method achieves a 97% yield under optimized conditions, with high reproducibility. However, the use of stoichiometric coupling agents increases costs and generates waste.

Boron-Catalyzed Direct Amidation

Tris(2,2,2-trifluoroethyl) Borate (B(OCH2CF3)3) as Catalyst

A solvent-free approach employs tris(2,2,2-trifluoroethyl) borate to catalyze the direct amidation of 2-methyl nicotinic acid with isopropylamine. The reaction occurs in acetonitrile at 80°C, bypassing the need for coupling agents.

Key Advantages

  • Efficiency : Reactions complete within 5–24 hours.

  • Green Chemistry : Eliminates toxic byproducts associated with carbodiimides.

Limitations

  • Moderate yields (~70%) due to competing side reactions.

  • Requires precise temperature control to prevent decomposition.

Enzymatic Synthesis in Continuous-Flow Microreactors

Novozym® 435-Catalyzed Amidation

A sustainable method utilizes immobilized lipase B from Candida antarctica (Novozym® 435) in a continuous-flow microreactor. Methyl 2-methylnicotinate reacts with isopropylamine at 50°C, achieving an 86.2% yield at a substrate molar ratio of 1:2.

Optimization Insights

  • Substrate Ratio : Excess isopropylamine (1:2) enhances conversion by shifting equilibrium.

  • Residence Time : 30 minutes in the microreactor ensures complete conversion.

This method is scalable and environmentally favorable, though enzyme cost and stability under prolonged use remain challenges.

High-Pressure Amidation of Nicotinic Acid Derivatives

Ammonia-Mediated Process

Adapted from nicotinamide synthesis, this method involves reacting 2-methyl nicotinic acid with ammonia under high pressure (2–60 bar) at 200–220°C. The molten mixture facilitates rapid amidation, though subsequent purification requires vacuum distillation to isolate N-isopropyl-2-methyl-nicotinamide.

Critical Parameters

  • Ammonia Excess : 1.5–2.5 molar equivalents ensures complete conversion.

  • Distillation : Nicotinamide is separated from unreacted acid via fractional distillation at reduced pressure.

Comparative Analysis of Synthetic Methods

Method Conditions Catalyst/Reagents Yield Advantages Disadvantages
HOBt/EDCI CouplingDMF, RT, 24hHOBt, EDCI97%High yield, simple workupCostly reagents, waste generation
Boron-CatalyzedMeCN, 80°C, 5–24hB(OCH2CF3)3~70%Solvent-free, no coupling agentsModerate yield, temperature-sensitive
EnzymaticContinuous-flow, 50°CNovozym® 43586.2%Green, scalableEnzyme cost, specialized equipment
High-Pressure200–220°C, 2–60 barAmmoniaN/AIndustrial applicabilityEnergy-intensive, complex purification

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Isopropyl-2-methyl-nicotinamide, and how can reaction efficiency be optimized?

  • Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, substituting an isopropyl group onto a pre-functionalized nicotinamide scaffold (e.g., using 2-chloroethyl intermediates as seen in analogous compounds ). Optimization includes:

  • Varying solvents (e.g., DMF, THF) to improve solubility.
  • Adjusting reaction temperatures (e.g., 60–80°C for 12–24 hours) to balance yield and side reactions.
  • Monitoring progress via TLC or HPLC with UV detection .
    • Validation : Confirm structural integrity via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • Purity : Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Compare retention times against standards .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 1 month) and analyze degradation products via LC-MS. Note hydrolytic sensitivity in acidic/basic conditions, as observed in related nicotinamide derivatives .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activity of this compound analogs?

  • Case Example : Discrepancies in IC50_{50} values across studies may arise from assay conditions (e.g., buffer pH, cell line variability).
  • Resolution :

  • Standardize assays using validated cell lines (e.g., HEK293 for receptor-binding studies) and include positive controls (e.g., nicotinic acid derivatives ).
  • Perform dose-response curves in triplicate, with statistical validation (e.g., ANOVA + post-hoc tests) to address variability .
    • Data Interpretation : Cross-reference results with structural analogs (e.g., N-methylnicotinamide ) to identify structure-activity relationships (SAR).

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies of this compound?

  • Methodology :

  • In Vitro : Use hepatic microsomes or hepatocytes to measure metabolic stability (e.g., CLint_{int}) and CYP450 inhibition potential .
  • In Vivo : Employ radiolabeled 14C^{14}C-isotopes for mass balance studies in rodent models, with LC-MS/MS quantification of plasma and tissue samples .
  • Modeling : Apply physiologically based pharmacokinetic (PBPK) software (e.g., GastroPlus) to predict human pharmacokinetics, incorporating logP and protein-binding data .

Q. What mechanistic studies are critical to elucidate the compound’s interaction with nicotinic acetylcholine receptors (nAChRs)?

  • Approach :

  • Binding Assays : Use 3H^{3}H-epibatidine displacement assays in α4β2 nAChR-expressing cell membranes. Compare affinity (Ki_i) to known agonists/antagonists .
  • Functional Studies : Patch-clamp electrophysiology to measure ion flux in transfected oocytes or neurons. Assess partial/full agonism via EC50_{50} and efficacy calculations .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (PDB: 2QC1) to identify key binding residues .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?

  • Best Practices :

  • Document solvent purity (e.g., deuterated solvents for NMR) and instrument calibration (e.g., lock mass correction in HRMS) .
  • Report chemical shifts (δ) in ppm and coupling constants (J) in Hz, referencing residual solvent peaks .
  • Include raw spectral data in supplementary materials for peer review .

Q. What statistical frameworks are appropriate for dose-response studies involving this compound?

  • Recommendations :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate EC50_{50}/IC50_{50} with 95% confidence intervals .
  • Apply Grubbs’ test to identify outliers in replicate experiments .
  • For multi-group comparisons, employ mixed-effects models to account for inter-experiment variability .

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